molecular formula C14H18N2O3 B2881050 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide CAS No. 921835-36-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide

Cat. No. B2881050
CAS RN: 921835-36-1
M. Wt: 262.309
InChI Key: NRBFUOUOHBHJIV-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide, also known as DOTOPA, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. DOTOPA is a member of the oxazepine class of compounds, and its unique structure has led to its investigation as a potential therapeutic agent for a variety of conditions.

Scientific Research Applications

Antibacterial Agents and Cytotoxic Activity

  • Research on benzothiazole and pyrazolone derivatives has shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, along with non-cytotoxic concentrations against mammalian cells, indicating potential for antibacterial application (Palkar et al., 2017).

Unconventional Crystalline Hydrates

  • A study on zwitterionic hydrates of 3-(4-dibenzo[b,f][1,4]oxepin-11-yl-piperazin-1-yl)-2,2-dimethylpropanoic acid provided insights into solid form stability and transformation pathways, offering a molecular level understanding of pharmaceutical development (Braun et al., 2015).

Coordination Chemistry of Bis(NHC) Ligands

  • The synthesis and characterization of bidentate bis(NHC) ligands with different NHC donors showcased the diverse potential of these compounds in coordination chemistry and catalysis (Schick et al., 2014).

Novel Benzodiazepines with Antidepressant/Anxiolytic and Anti-Nociceptive Effects

  • The synthesis of novel 2-substituted 1,4-benzodiazepines revealed compounds with significant antidepressant and analgesic effects in vivo, highlighting their potential for therapeutic applications (Singh et al., 2010).

Heterocyclic Hybrids with Benzimidazole

  • A study on benzimidazole-tethered oxazepine hybrids demonstrated their promising nonlinear optical (NLO) properties and molecular structures, indicating applications in materials science (Almansour et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-12(17)15-9-5-6-10-11(7-9)19-8-14(2,3)13(18)16-10/h5-7H,4,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFUOUOHBHJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide

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